(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as ATB-346 and has been found to have several biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
ATB-346 works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional NSAIDs, ATB-346 selectively targets COX-2 and does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 makes ATB-346 a potential alternative to traditional NSAIDs, which can cause gastrointestinal side effects.
Biochemical and Physiological Effects:
ATB-346 has been found to have several biochemical and physiological effects that make it a promising candidate for further research. In addition to its anti-inflammatory and analgesic effects, ATB-346 has been found to have antioxidant properties that make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. ATB-346 has also been found to have anti-cancer properties that make it a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ATB-346 for lab experiments is its selective inhibition of COX-2. This makes it a potential alternative to traditional NSAIDs, which can cause gastrointestinal side effects. ATB-346 has also been found to have high solubility and stability, which makes it easy to work with in lab experiments. One of the limitations of ATB-346 for lab experiments is its relatively high cost compared to traditional NSAIDs.
Zukünftige Richtungen
There are several future directions for research on ATB-346. One of the most promising directions is in the field of inflammation and pain management. Further research is needed to determine the efficacy and safety of ATB-346 as a potential alternative to traditional NSAIDs. Another future direction for research is in the field of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential of ATB-346 as a treatment for these diseases. Finally, further research is needed to determine the potential of ATB-346 as a treatment for various types of cancer.
Synthesemethoden
ATB-346 is synthesized by reacting 5-(carboxymethyl)-2-mercapto-1,3-thiazol-4-one with 4-chlorobenzoic acid in the presence of triethylamine. The resulting compound is then reacted with allylamine in the presence of a coupling agent to yield (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid. This synthesis method has been optimized to yield high purity and high yield of ATB-346.
Wissenschaftliche Forschungsanwendungen
ATB-346 has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of ATB-346 is in the field of inflammation and pain management. ATB-346 has been found to have anti-inflammatory and analgesic effects that make it a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. ATB-346 has also been studied for its potential use in the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide.
Eigenschaften
IUPAC Name |
4-[[5-(carboxymethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-2-7-17-13(20)11(8-12(18)19)23-15(17)16-10-5-3-9(4-6-10)14(21)22/h2-6,11H,1,7-8H2,(H,18,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDAAILNKOLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24834463 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.